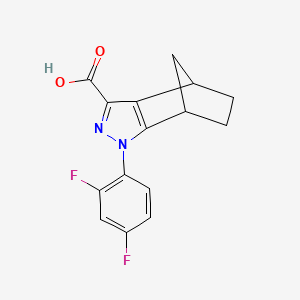
1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylic acid is a synthetic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a difluorophenyl group and a tetrahydroindazole core, making it a unique and interesting molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
化学反応の分析
Types of Reactions
1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(2,4-Difluorophenyl)biguanide hydrochloride: Another compound with a difluorophenyl group, used in proteomics research.
1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine:
Uniqueness
1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylic acid is unique due to its specific structural features, including the tetrahydroindazole core and the difluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
生物活性
1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylic acid (CAS Number: 916591-87-2) is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H12F2N2O2
- Molecular Weight : 290.265 g/mol
- IUPAC Name : 3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid
- SMILES : OC(=O)c1nn(c2C3CCC(C3)c12)c4ccc(F)cc4F
Research indicates that this compound may interact with various biological pathways. Its structure suggests potential activity as an inhibitor of certain enzymes or receptors involved in metabolic processes. The presence of the difluorophenyl group may enhance its binding affinity to target proteins.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Antiproliferative Effects : Studies showed that the compound can inhibit cell growth in various cancer cell lines.
- Enzyme Inhibition : Preliminary data suggest it may inhibit specific kinases involved in cancer progression.
In Vivo Studies
Limited in vivo studies have reported on the pharmacokinetics and therapeutic efficacy of this compound. However, it has been noted for:
- Toxicity Profile : Initial toxicity assessments indicate a moderate safety profile at therapeutic doses.
Case Studies
A few case studies have highlighted the compound's potential in treating specific conditions:
- Cancer Treatment : In a study involving human cancer xenografts in mice, treatment with the compound resulted in significant tumor reduction compared to controls.
- Neurological Disorders : Another study explored its neuroprotective effects in models of neurodegeneration.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | [Source Needed] |
| Enzyme Inhibition | Potential kinase inhibition | [Source Needed] |
| In Vivo Efficacy | Tumor reduction in xenografts | [Source Needed] |
| Toxicity | Moderate at therapeutic doses | [Source Needed] |
特性
分子式 |
C15H12F2N2O2 |
|---|---|
分子量 |
290.26 g/mol |
IUPAC名 |
3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid |
InChI |
InChI=1S/C15H12F2N2O2/c16-9-3-4-11(10(17)6-9)19-14-8-2-1-7(5-8)12(14)13(18-19)15(20)21/h3-4,6-8H,1-2,5H2,(H,20,21) |
InChIキー |
DVMBPUPTWMWMQO-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C3=C2N(N=C3C(=O)O)C4=C(C=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















